An In-depth Technical Guide to 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde
An In-depth Technical Guide to 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde
CAS Number: 1706446-37-8
Introduction
5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde is a highly functionalized aromatic aldehyde of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive aldehyde group, an ethoxy moiety, a methyl group, and two vicinal fluorine atoms, makes it a valuable building block for the synthesis of complex molecular architectures. The presence of fluorine is particularly noteworthy, as this element is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]
This technical guide provides a comprehensive overview of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde, including its chemical properties, a plausible synthetic pathway with detailed experimental protocols, predicted spectroscopic data, and a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Molecular Structure and Properties
The structure of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde is characterized by a benzene ring substituted with five different groups, leading to a specific set of physicochemical properties that are advantageous in medicinal chemistry.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1706446-37-8 | Key Organics[3] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | Key Organics[3] |
| Molecular Weight | 200.18 g/mol | Calculated |
| Appearance | Expected to be a solid or high-boiling liquid | Analogy to similar benzaldehydes |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General properties of aromatic aldehydes |
| Reactivity | The aldehyde group is susceptible to nucleophilic attack, oxidation, and reduction. The aromatic ring can undergo further electrophilic substitution, guided by the existing substituents. | Fundamental organic chemistry principles |
Strategic Importance in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1][2] The two fluorine atoms in 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde are expected to:
-
Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes.[1]
-
Modulate Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[1]
The aldehyde functionality serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the construction of diverse compound libraries for biological screening.[3] Benzaldehyde derivatives are known to be precursors for a range of biologically active molecules, including anticonvulsants, and have shown potential in cancer therapy.[4][5][6][7]
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde.
Step 1: Synthesis of 1-Ethoxy-2,3-difluoro-4-methylbenzene (Intermediate)
The first step is the etherification of 2,3-difluoro-4-methylphenol, which is a commercially available starting material.[8][9] The Williamson ether synthesis is a classic and reliable method for this transformation.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2,3-difluoro-4-methylphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with 1M NaOH (aq) followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Further purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) should afford the pure 1-Ethoxy-2,3-difluoro-4-methylbenzene.
Step 2: Formylation of 1-Ethoxy-2,3-difluoro-4-methylbenzene
The introduction of the aldehyde group onto the aromatic ring can be achieved through various formylation reactions. The directing effects of the substituents on the intermediate will favor formylation at the position ortho to the activating ethoxy group. The Duff reaction or the Rieche formylation are suitable methods for this transformation.[10][11][12][13][14][15][16]
Experimental Protocol (Duff Reaction):
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 1-Ethoxy-2,3-difluoro-4-methylbenzene (1.0 eq) and hexamethylenetetramine (HMTA, 1.5 eq) in trifluoroacetic acid.
-
Reaction Conditions: Heat the mixture to 80-90 °C for 6-8 hours. The reaction should be monitored by TLC.
-
Hydrolysis: Cool the reaction mixture and pour it into a beaker of ice water. Add 2M HCl and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Work-up and Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and known chemical shift ranges.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the ethoxy group, the methyl group, and the aromatic and aldehydic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | Aldehyde (-CHO) |
| ~7.2 | t (J ≈ 8 Hz) | 1H | Aromatic (H-6) |
| ~4.2 | q (J ≈ 7 Hz) | 2H | Ethoxy (-OCH₂CH₃) |
| ~2.3 | s | 3H | Methyl (-CH₃) |
| ~1.5 | t (J ≈ 7 Hz) | 3H | Ethoxy (-OCH₂CH₃) |
Rationale: The aldehydic proton is expected to be significantly downfield.[17] The aromatic proton will be a triplet due to coupling with the two adjacent fluorine atoms. The ethoxy and methyl protons will appear in their characteristic regions.[18]
¹³C NMR Spectroscopy
The carbon NMR will show distinct signals for each of the ten carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehyde (C=O) |
| ~155 (dd) | C-O (Ethoxy) |
| ~145-150 (m) | C-F |
| ~120-130 (m) | Aromatic C-H and C-CH₃ |
| ~65 | Ethoxy (-OCH₂) |
| ~15 | Methyl (-CH₃) and Ethoxy (-CH₃) |
Rationale: The carbonyl carbon will be the most downfield signal. The carbons attached to fluorine will show complex splitting patterns (doublet of doublets, etc.).
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. The two fluorine atoms are in different chemical environments and will likely show distinct signals.[19][20][21][22]
| Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -130 to -150 | d |
| -140 to -160 | d |
Rationale: The chemical shifts are in the typical range for aromatic fluorines. They will appear as doublets due to coupling to each other.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.[1][23][24]
| m/z | Predicted Fragment |
| 200 | [M]⁺ (Molecular Ion) |
| 199 | [M-H]⁺ |
| 171 | [M-CHO]⁺ |
| 155 | [M-OEt]⁺ |
Potential Applications in Drug Discovery
Substituted benzaldehydes are versatile intermediates in the synthesis of various therapeutic agents.[25][26][27] The unique substitution pattern of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde makes it a promising candidate for several areas of drug discovery.
Caption: Potential therapeutic areas for derivatives of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors, particularly those targeting oncogenic pathways, feature fluorinated aromatic scaffolds.[28][29] The title compound can serve as a key building block for the synthesis of novel kinase inhibitors where the aldehyde group can be elaborated into various pharmacophores that interact with the ATP-binding site.[30] The fluorine atoms can enhance selectivity and improve pharmacokinetic properties.[31]
-
Anticancer Agents: Benzaldehyde and its derivatives have demonstrated antitumor activity.[5][7] This compound could be a starting point for the development of novel anticancer agents that exploit the unique electronic properties conferred by the fluorine and ethoxy groups. Benzyloxybenzaldehyde scaffolds have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[27]
-
Central Nervous System (CNS) Agents: The strategic placement of fluorine can improve blood-brain barrier penetration, a critical factor for drugs targeting the CNS. This makes the title compound a potentially useful intermediate for the synthesis of novel therapeutics for neurological and psychiatric disorders.
Conclusion
5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde is a fluorinated aromatic aldehyde with significant potential as a building block in drug discovery. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic pathway offers a practical approach for its preparation, and the predicted spectroscopic data provides a basis for its characterization. The unique combination of functional groups, particularly the vicinal fluorine atoms, makes this molecule a valuable asset for medicinal chemists aiming to develop next-generation therapeutics with improved efficacy and pharmacokinetic profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in various therapeutic areas.
References
- Key Organics. 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde. Retrieved from a product page for CAS 1706446-37-8.
-
G. G. Furin. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. [Link]
-
Grokipedia. Duff reaction. [Link]
-
S. Y. Dalkara, et al. (2007). Synthesis and anticonvulsant activity of some (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones. Arzneimittelforschung, 57(1), 49-54. [Link]
-
Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]
-
chemeurope.com. Duff reaction. [Link]
-
Kadam, P. D., et al. (2025, February 12). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. ResearchGate. [Link]
-
Wikipedia. Duff reaction. [Link]
-
H. H. Al-Masoudi, et al. (2025, August 4). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. Chemistry & Biodiversity, e202500874. [Link]
-
ResearchGate. (2021). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]
-
T. Ohkura, et al. (2019, June 1). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical and Pharmaceutical Bulletin, 67(6), 579-585. [Link]
-
Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. [Link]
-
ResearchGate. (2025, August 5). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Magritek. (2021, March 5). A true multinuclear spectroscopy case study. [Link]
-
SynArchive. Rieche Formylation. [Link]
-
ecancer. (2025, July 3). Stopping pancreatic cancer spread using benzaldehyde. [Link]
-
P. T. Silverman, et al. (2014, October 20). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 53(41), 6523–6539. [Link]
-
epgp. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
- Google Patents.
-
University of South Florida Scholar Commons. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Organic Syntheses. Procedure 3. [Link]
-
OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. Formylation - Common Conditions. [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]
-
Wikipedia. Rieche formylation. [Link]
-
M. Shu-Tao, et al. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 861-865. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
H. Saya, et al. (2025, July 15). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]
-
D. Bankston, et al. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14171–14227. [Link]
-
Slideshare. Nmr spectroscopy of fluorine 19. [Link]
-
Michigan State University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
M. Baranac-Stojanović. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1269-1275. [Link]
-
M. Kochi, et al. (1980, January). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21-23. [Link]
-
A. B. M. Monther, et al. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5776. [Link]
-
JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. [Link]
-
PubChem. 1-Ethoxy-2,3-Difluorobenzene. [Link]
-
ResearchGate. (2025, November 23). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. [Link]
- Google Patents.
-
M. S. Yar, et al. (2017, January 2). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 324-329. [Link]
-
M. Bosnjak, et al. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. [Link]
-
YouTube. (2022, September 30). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 6. NZ588668A - Uses of helicin and other glucopyranosyloxy benzaldehydes in the treatment of cancer - Google Patents [patents.google.com]
- 7. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. 2,3-Difluoro-4-methylphenol | CAS 261763-45-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Duff_reaction [chemeurope.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. synarchive.com [synarchive.com]
- 15. Formylation - Common Conditions [commonorganicchemistry.com]
- 16. Rieche formylation - Wikipedia [en.wikipedia.org]
- 17. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 18. organicchemistryguide.com [organicchemistryguide.com]
- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. magritek.com [magritek.com]
- 21. 19Flourine NMR [chem.ch.huji.ac.il]
- 22. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 23. benchchem.com [benchchem.com]
- 24. youtube.com [youtube.com]
- 25. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. mdpi.com [mdpi.com]
- 28. uh-ir.tdl.org [uh-ir.tdl.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde | Benchchem [benchchem.com]
- 31. researchgate.net [researchgate.net]
